molecular formula C7H4BrClN2 B1377015 8-Bromo-5-chloroimidazo[1,2-a]pyridine CAS No. 442127-52-8

8-Bromo-5-chloroimidazo[1,2-a]pyridine

Cat. No. B1377015
CAS RN: 442127-52-8
M. Wt: 231.48 g/mol
InChI Key: IKTBDXFAMYTCBS-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 442127-52-8 . It has a molecular weight of 231.48 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of research in recent years . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These methods are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The InChI code for 8-Bromo-5-chloroimidazo[1,2-a]pyridine is 1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H . The InChI key is IKTBDXFAMYTCBS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . Several procedures for the synthesis of this framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .


Physical And Chemical Properties Analysis

8-Bromo-5-chloroimidazo[1,2-a]pyridine is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediate

“8-Bromo-5-chloroimidazo[1,2-a]pyridine” is utilized as an intermediate in organic chemical synthesis. This role is crucial in the development of various compounds with potential applications in medicinal chemistry and material science .

Medicinal Chemistry

Imidazo[1,2-a]pyridine analogues have been explored for their medicinal properties. For instance, certain derivatives have shown significant potency against extracellular and intracellular Mycobacterium tuberculosis, which suggests potential use in treating tuberculosis .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The ecological impact of the methods for synthesizing imidazo[1,2-a]pyridines and the mechanistic aspects are areas of focus in recent research . Scientists are provoked to search for environmentally benign synthetic strategies . The hope is that no significant contributions in the topic are unintentionally overlooked .

properties

IUPAC Name

8-bromo-5-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTBDXFAMYTCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857024
Record name 8-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-chloroimidazo[1,2-a]pyridine

CAS RN

442127-52-8
Record name 8-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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